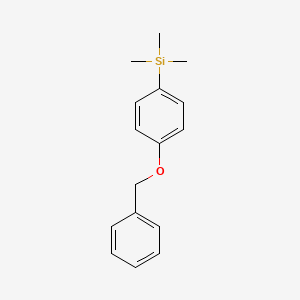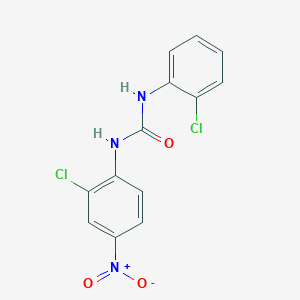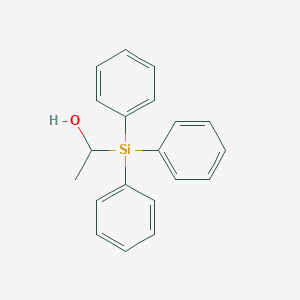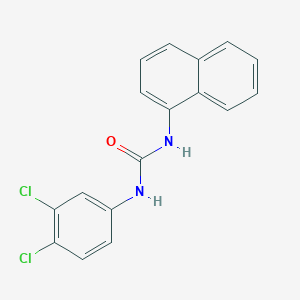
1-(3-Chlorophenyl)-3-(2-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-3-(2-fluorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a fluorophenyl group attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(2-fluorophenyl)urea typically involves the reaction of 3-chloroaniline with 2-fluoroaniline in the presence of a suitable coupling agent. One common method is the use of carbonyldiimidazole (CDI) as a coupling agent. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for achieving consistent product quality.
化学反应分析
Types of Reactions
1-(3-Chlorophenyl)-3-(2-fluorophenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
1-(3-Chlorophenyl)-3-(2-fluorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease processes.
相似化合物的比较
Similar Compounds
- 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea
- 1-(2-Chlorophenyl)-3-(2-fluorophenyl)urea
- 1-(3-Chlorophenyl)-3-(2-chlorophenyl)urea
Uniqueness
1-(3-Chlorophenyl)-3-(2-fluorophenyl)urea is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic rings. This unique arrangement can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
属性
分子式 |
C13H10ClFN2O |
|---|---|
分子量 |
264.68 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-3-(2-fluorophenyl)urea |
InChI |
InChI=1S/C13H10ClFN2O/c14-9-4-3-5-10(8-9)16-13(18)17-12-7-2-1-6-11(12)15/h1-8H,(H2,16,17,18) |
InChI 键 |
GWTIEQDQJBVEJX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione](/img/structure/B11947239.png)
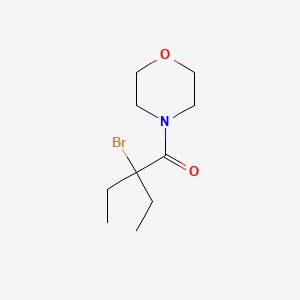

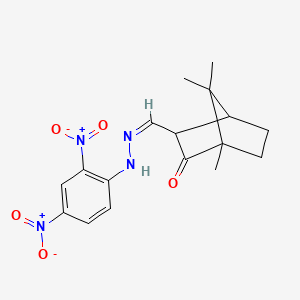

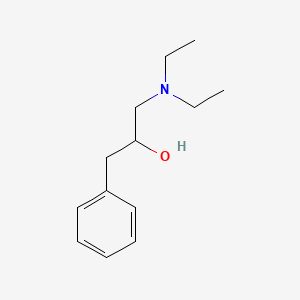

![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11947301.png)
